REACTION_CXSMILES
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C([O-])([O-])=O.[K+].[K+].[Na+].[I-].[K].[CH3:10][O:11][C:12]1[CH:17]=[C:16]([N+:18]([O-])=O)[CH:15]=[CH:14][C:13]=1[OH:21].Cl[CH2:23][CH2:24][NH:25][C:26](=[O:32])[O:27][C:28]([CH3:31])([CH3:30])[CH3:29]>CN(C=O)C>[NH2:18][C:16]1[CH:15]=[CH:14][C:13]([O:21][CH2:23][CH2:24][NH:25][C:26](=[O:32])[O:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[C:12]([O:11][CH3:10])[CH:17]=1 |f:0.1.2,3.4,^1:8|
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[K]
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Name
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|
Quantity
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1.37 g
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Type
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reactant
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Smiles
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COC1=C(C=CC(=C1)[N+](=O)[O-])O
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Name
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Quantity
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1.4 g
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Type
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reactant
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Smiles
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ClCCNC(OC(C)(C)C)=O
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Name
|
|
Quantity
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8 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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After dilution with H2O, the mixture was extracted 4× with CH2Cl2
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Type
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WASH
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Details
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The combined organic layers were washed 2× with aq. K2CO3
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Type
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DRY_WITH_MATERIAL
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Details
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with brine prior to drying over Na2SO4
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Type
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CUSTOM
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Details
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After removal of the solvent under vacuum
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Type
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CUSTOM
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Details
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the residue was chromatographed on silica gel using 5% EtOAc/CH2Cl2
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Type
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WASH
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Details
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to elute 870 mg of nitrophenyl ether
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Type
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CUSTOM
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Details
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was carried forward without further purification
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Name
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Type
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Smiles
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NC1=CC(=C(OCCNC(OC(C)(C)C)=O)C=C1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |